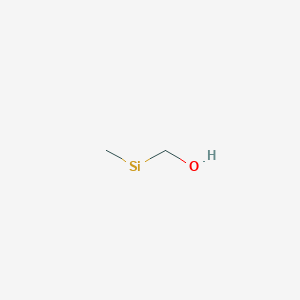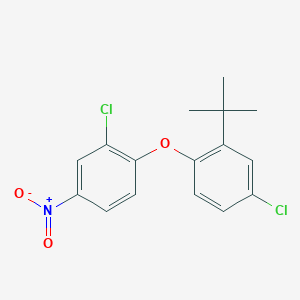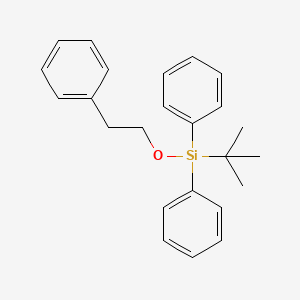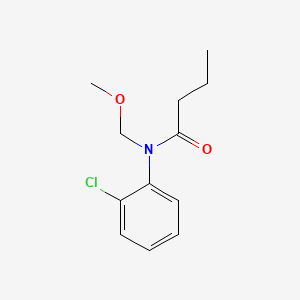
Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone with a 2-chlorophenyl and a methoxymethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)- typically involves the reaction of 2-chloroaniline with butanoyl chloride in the presence of a base such as triethylamine. The methoxymethyl group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions may convert the amide group to an amine.
Substitution: The 2-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the 2-chlorophenyl group is often associated with bioactivity.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Butanamide, N-(2-chlorophenyl)-N-methyl-: Similar structure but lacks the methoxymethyl group.
Butanamide, N-(2-bromophenyl)-N-(methoxymethyl)-: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Butanamide, N-(2-chlorophenyl)-N-(methoxymethyl)- is unique due to the presence of both the 2-chlorophenyl and methoxymethyl groups. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
106109-51-7 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N-(methoxymethyl)butanamide |
InChI |
InChI=1S/C12H16ClNO2/c1-3-6-12(15)14(9-16-2)11-8-5-4-7-10(11)13/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI Key |
YONZSGRDPKFLPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(COC)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


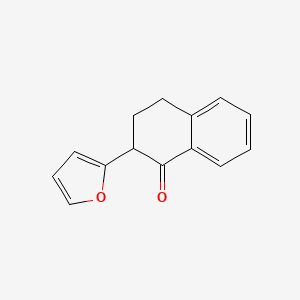
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
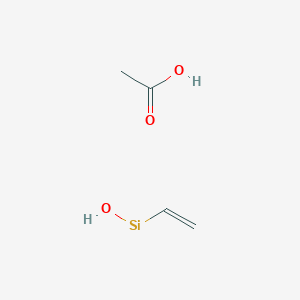
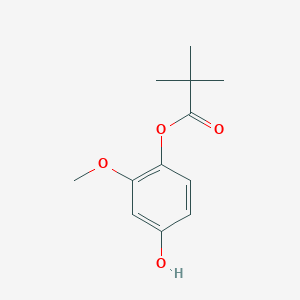

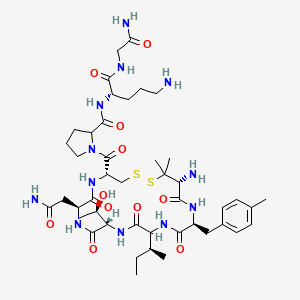
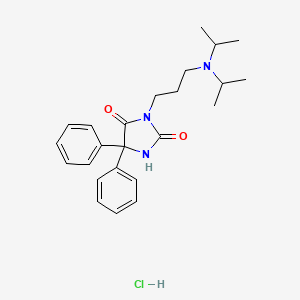
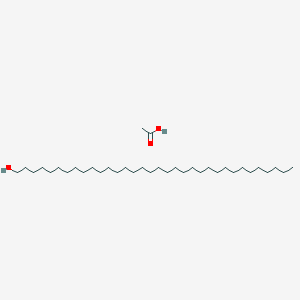
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

